molecular formula C12H12ClFN2OS B2650402 2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide CAS No. 2411223-51-1

2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide

Cat. No. B2650402
CAS RN: 2411223-51-1
M. Wt: 286.75
InChI Key: MCVFSUYHRMJUKG-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide” is a compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to have a wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They have shown inhibitory effects against M. tuberculosis .

Future Directions

Benzothiazole derivatives, such as “2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide”, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the potential of these compounds in treating tuberculosis and other diseases.

properties

IUPAC Name

2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2OS/c1-7(13)12(17)15-5-4-11-16-9-6-8(14)2-3-10(9)18-11/h2-3,6-7H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVFSUYHRMJUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=NC2=C(S1)C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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